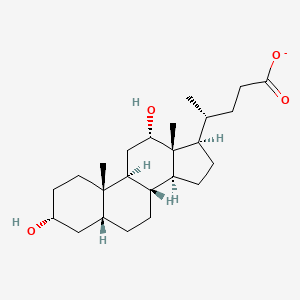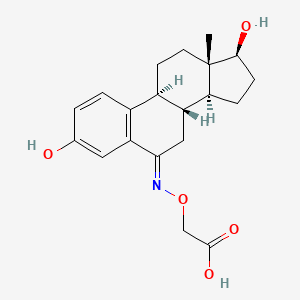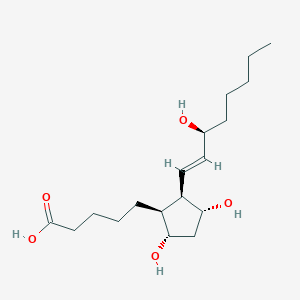
2,3-dinor-8-epi-prostaglandin F1alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dinor-8-epi-prostaglandin F1alpha is a prostanoid that is prostaglandin F1alpha lacking two methylenes in the carboxyalkyl chain and having inverted stereochemistry at the 8-position. It derives from a prostaglandin F1alpha.
Applications De Recherche Scientifique
Biomarker for Oxidative Stress
2,3-dinor-8-epi-prostaglandin F1alpha and its related compounds, such as 8-epi-prostaglandin F2alpha, have been identified as markers of oxidative stress. The measurement of these compounds, particularly in urine, provides a non-invasive method to assess lipid peroxidation and oxidative stress in vivo. This is crucial for understanding oxidative injury in various conditions, including smoking and diseases characterized by increased free radical production (Morrow et al., 1999), (Bachi et al., 1996).
Influence on Platelet Function
Research indicates that F2-isoprostanes like 8-epi-prostaglandin F2alpha can impact platelet function by inducing platelet activation and reducing the antiplatelet activity of nitric oxide (NO). This effect is mediated through the thromboxane receptor and highlights the potential role of F2-isoprostanes in oxidative injury and cardiovascular disease (Minuz et al., 1998).
Airway Effects
Studies show that 8-epi-prostaglandin F2alpha can induce airflow obstruction and plasma exudation in vivo. This suggests that it could be involved in respiratory conditions characterized by oxidative stress and inflammation. The airway effects of this compound may be mediated primarily via prostanoid TP-receptors, and a secondary generation of thromboxane A2 might be involved in some of these responses (Okazawa et al., 1997).
Role in Atherosclerosis
F2-isoprostanes, including 8-epi PGF2alpha, have been detected in human atherosclerotic lesions, suggesting their involvement in the pathogenesis of atherosclerosis. Their presence in plaque regions, particularly in foam cells and vascular smooth muscle cells, indicates a role in oxidative stress within atherosclerotic tissues (Praticò et al., 1997).
Potential Dual Agonists for PPARα/γ
Dinor-prostaglandins, which include 2,3-dinorprostaglandins, have been identified as potential dual agonists for peroxisome proliferator-activated receptors (PPARα/γ). This suggests that these compounds, possibly derived from gamma-linolenic acid, may have unique biological roles in mammalian cells (Sato et al., 2013).
Propriétés
Formule moléculaire |
C18H32O5 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pentanoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-17,19-21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14-,15+,16-,17+/m0/s1 |
Clé InChI |
XHHYJZGDOMKLEE-RLDLTEIJSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


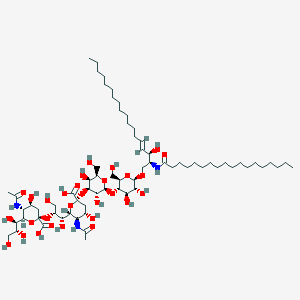
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241428.png)
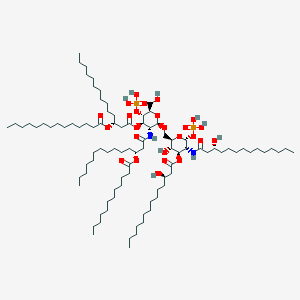
![3-tert-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B1241431.png)
![14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid](/img/structure/B1241433.png)

![(E)-3-[5-(2,3-dihydroxypropylsulfanyl)-1H-indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1241435.png)


